molecular formula C27H44O3 B1253376 Episarsasapogenin CAS No. 470-03-1

Episarsasapogenin

Cat. No. B1253376
CAS RN: 470-03-1
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-RHHRBMONSA-N
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Description

Episarsasapogenin is a natural steroidal sapogenin molecule . It is mainly obtained from Anemarrhena asphodeloides Bunge . Among the various phytosteroids present, Episarsasapogenin has emerged as a promising molecule due to its diverse pharmacological activities .


Synthesis Analysis

The main branching point in the biosynthesis of sarsasapogenins, which includes Episarsasapogenin, is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase . The synthesis of Episarsasapogenin β-D-glucoside was performed via Koenig-Knorr coupling of sarsasapogenin with 2,3,4,6-tetra-0-acetyl-α-D-glucopyranosyl bromide .


Molecular Structure Analysis

Detailed analysis of full scan, MS2 and MS3 ESI and APCI fragmentation and chromatographic data determined for Episarsasapogenin showed that the molecular weight of conjugated sapogenin glycosides could be readily determined from [M+H]+ions observed in full scan spectra .


Chemical Reactions Analysis

The chemical reactions involving Episarsasapogenin include the synthesis of Episarsasapogenin β-D-glucoside and 3β-D-epismilagenin β-D-glucoside from sarsasapogenin and α-acetoglucosyl bromide via three and five step reaction sequences respectively .

Scientific Research Applications

Metabolic Activity in Ruminants

Research has shown that in ruminants like sheep, ingested plant saponins, which include episarsasapogenin, undergo metabolic transformations. In the rumen (the first stomach in ruminants), these saponins are hydrolyzed to their parent sapogenins, including episarsasapogenin. This process involves oxidation and reduction reactions, indicating episarsasapogenin's involvement in complex metabolic pathways in ruminants (Flåøyen & Wilkins, 1997).

Role in Ovine Metabolism

A study focused on the metabolism of lithogenic sapogenins, like episarsasapogenin, in sheep. It investigated the retention of deuterium in episarsasapogenin when used as an isotopically labeled dosing substrate. This study is important for understanding the metabolic processing of episarsasapogenin in sheep, especially in the context of diseases like hepato-genous photosensitization (Loader et al., 2003).

Implications in Sheep Grazing and Disease

In an experimental study on sheep grazing on Brachiaria decumbens, episarsasapogenin was identified as a significant compound in the development of crystal-associated cholangiopathy. This research highlights the potential health implications of episarsasapogenin in grazing animals and its role in the development of specific pathologies (Cruz et al., 2000).

properties

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-RHHRBMONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Episarsasapogenin

CAS RN

470-03-1
Record name Episarsasapogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JI Loader, AL Wilkins, A Flåøyen… - Journal of agricultural …, 2003 - ACS Publications
The suitability of [2,2,4,4- 2 H 4 ]sarsasapogenone (1b), [2,2,4,4- 2 H 4 ]sarsasapogenin (2b), and [2,2,4,4- 2 H 4 ]episarsasapogenin (3b) as isotopically labeled dosing substrates to …
Number of citations: 3 pubs.acs.org
CO Miles, AL Wilkins, SC Munday… - Journal of Agricultural …, 1993 - ACS Publications
Crystalloid material soluble in aceticacid was isolated from the bile of lambs with alveld (a hepatogenous photosensitization disease which develops after grazing Narthecium …
Number of citations: 70 pubs.acs.org
NH Mustafa, M Sekar, S Fuloria, MY Begum, SH Gan… - Molecules, 2022 - mdpi.com
… in the rumen were oxidised and reduced, and this activity is referred to as phase 1 metabolism, before epi-analogues were conjugated and excreted into the bile as episarsasapogenin …
Number of citations: 25 www.mdpi.com
LK Sy, CN Lok, JY Wang, Y Liu, L Cheng, PK Wan… - Chemical …, 2016 - pubs.rsc.org
The inhibition of amyloid β (Aβ) peptide production is a key approach in the development of therapeutics for the treatment of Alzheimer's disease (AD). We have identified that …
Number of citations: 19 pubs.rsc.org
LK Sy, CN Lok, JY Wang, Y Liu, L Cheng, PK Wan… - pdfs.semanticscholar.org
The inhibition of amyloid b (Ab) peptide production is a key approach in the development of therapeutics for the treatment of Alzheimer's disease (AD). We have identified that …
Number of citations: 0 pdfs.semanticscholar.org
D Deng - 1999 - researchcommons.waikato.ac.nz
… a sheep afforded a maximum level of episarsasapogenin in bile samples 12 hours after dosing. … to two sheep afforded a maximum level of episarsasapogenin in bile samples 7-16 hours …
Number of citations: 2 researchcommons.waikato.ac.nz
S Uthirapathy - Molecules, 2022 - eprints.tiu.edu.iq
… in the rumen were oxidised and reduced, and this activity is referred to as phase 1 metabolism, before epi-analogues were conjugated and excreted into the bile as episarsasapogenin …
Number of citations: 0 eprints.tiu.edu.iq
JI Loader - 2004 - researchcommons.waikato.ac.nz
… β-D-galactoside, episarsasapogenin β-D-glucoside, episarsasapogenin β-D-galactoside, … via Koenig-Knorr coupling of sarsasapogenin, episarsasapogenin, or betulin with 2,3,4,6-tetra-…
Number of citations: 1 researchcommons.waikato.ac.nz
C Cruz, D Driemeier, VS Pires, EM Colodel… - Veterinary and …, 2000 - europepmc.org
… and 13C NMR and EIMS as epismilagenin, episarsasapogenin, and a mixture of smilagenin and … 2 compounds similar to epismilagenin and episarsasapogenin. However, by this same …
Number of citations: 55 europepmc.org
A Flåøyen, AL Wilkins - Veterinary research communications, 1997 - Springer
… :1 mixture of the insoluble salts of episarsasapogenin and epismilagenin bdglucuronides. Our ¢… sarsasapogenin saponins proceeded to give free epismilagenin and episarsasapogenin, …
Number of citations: 43 link.springer.com

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